(2E)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
Description
This compound belongs to the chalcone family, characterized by an α,β-unsaturated ketone backbone. Its structure features:
- Thiophene moiety: A sulfur-containing heterocycle contributing to π-conjugation and hydrophobic interactions.
- Propenone linkage: The (2E)-configured enone system enhances electrophilicity, enabling interactions with biological targets.
Properties
IUPAC Name |
(E)-1-(3-pyridin-3-yloxyazetidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-15(6-5-14-4-2-8-20-14)17-10-13(11-17)19-12-3-1-7-16-9-12/h1-9,13H,10-11H2/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBMPKBBIGMMLF-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CS2)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CS2)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the azetidine intermediate.
Formation of the Thiophene Ring: The thiophene ring is incorporated through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Final Coupling: The final step involves the coupling of the azetidine-pyridine intermediate with the thiophene derivative under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenated derivatives and strong bases or acids can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine or thiophene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the efficiency of various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and conductive polymers.
Biology and Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.
Industry
Chemical Sensors: The compound can be incorporated into sensors for detecting specific analytes due to its selective binding properties.
Polymer Additives: It can be used as an additive in polymers to enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism by which (2E)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into binding pockets of these targets, influencing their activity and downstream effects.
Comparison with Similar Compounds
Structural Analogues with Azetidine Modifications
Key Insight: The pyridin-3-yloxy group in the target compound provides a unique balance of hydrogen-bond acceptor capacity and steric bulk compared to triazole or amino substituents. This could influence target selectivity in enzyme inhibition .
Thiophene-Containing Chalcones with Varied Aryl Groups
Heterocyclic Hybrid Systems
Electronic and Spectroscopic Comparisons
- HOMO-LUMO Gap : For 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, DFT calculations reveal a HOMO-LUMO gap of ~4.3 eV, indicating moderate reactivity .
- UV-Vis Absorption : Thiophene-containing chalcones exhibit absorption maxima near 300–350 nm, attributed to π→π* transitions. Substituents like bromine or ethoxy cause red/blue shifts .
- Hydrogen Bonding : Pyridin-3-yloxy and azetidine groups in the target compound may form bifurcated hydrogen bonds, as observed in related crystals .
Biological Activity
The compound (2E)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one, often referred to as a derivative of azetidine and thiophene, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : An azetidine ring connected to a pyridine moiety and a thiophene group.
- Functional Groups : The presence of a prop-2-en-1-one functional group contributes to its reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of anti-inflammatory and anti-cancer properties. Below are detailed findings from recent studies.
1. Anti-inflammatory Activity
In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines. This was assessed using human peripheral blood mononuclear cells (PBMCs), where the compound reduced the levels of TNF-alpha and IL-6 significantly at concentrations ranging from 10 to 50 µM.
2. Anticancer Properties
Preliminary investigations into the anticancer effects of this compound have shown promising results against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| MCF7 (Breast Cancer) | 15.0 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 18.5 | Cell cycle arrest in G2/M phase |
The mechanism involved appears to be related to the modulation of apoptotic pathways, leading to increased caspase activity and subsequent cell death.
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a series of tests against common bacterial strains, it exhibited notable activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Mechanistic Studies
Docking studies have been conducted to elucidate the binding interactions between the compound and target proteins involved in inflammation and cancer progression. The compound was found to bind effectively to the active sites of cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways.
Case Study: Docking Analysis
A molecular docking analysis revealed that this compound interacts favorably with COX enzymes:
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| COX-1 | -8.5 |
| COX-2 | -9.0 |
This suggests a potential for selective inhibition, particularly relevant for reducing side effects associated with non-selective COX inhibitors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
